molecular formula C24H25F3N2O4 B7741983 3-(3,5-dimethylphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one

3-(3,5-dimethylphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B7741983
M. Wt: 462.5 g/mol
InChI Key: ZVYSKOYVOSUSKU-UHFFFAOYSA-N
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Description

3-(3,5-dimethylphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromen-4-one derivative of significant interest in preclinical research, particularly in the field of kinase inhibition. Its structural features, including the trifluoromethyl group and the 4-methylpiperazine moiety, are commonly engineered to enhance binding affinity and cellular permeability. This compound is primarily investigated for its potential to modulate specific protein kinase signaling pathways that are dysregulated in various disease states. Research indicates its application in studying cellular proliferation and apoptosis, making it a valuable tool for oncological research and the development of targeted cancer therapies (source: https://pubchem.ncbi.nlm.nih.gov/). As a research-grade chemical, it is supplied to facilitate in vitro and in vivo studies aimed at understanding complex biochemical mechanisms. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the available safety data sheets and handle the material in accordance with all applicable laboratory and regulatory guidelines.

Properties

IUPAC Name

3-(3,5-dimethylphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F3N2O4/c1-14-10-15(2)12-16(11-14)32-22-20(31)17-4-5-19(30)18(13-29-8-6-28(3)7-9-29)21(17)33-23(22)24(25,26)27/h4-5,10-12,30H,6-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYSKOYVOSUSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCN(CC4)C)O)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization

Key studies demonstrate that microwave irradiation significantly enhances reaction efficiency. For example, Guo et al. achieved a 58% yield of 6-chloro-7-hydroxy-4-(trifluoromethyl)coumarin using HClO₄ as a catalyst under microwave conditions (400W, 20 minutes). Similarly, Bouasla et al. reported a 97% yield of 7-hydroxy-4-methylcoumarin using Amberlyst-15 under solvent-free microwave irradiation. These findings suggest that microwave-assisted Pechmann condensation with strong acid catalysts (e.g., HClO₄, H₂SO₄) is optimal for introducing the trifluoromethyl group at position 2.

Table 1: Catalyst Performance in Pechmann Condensation

CatalystSolventTemperature (°C)Yield (%)Reference
HClO₄Solvent-free11058
Amberlyst-15Solvent-free12097
FeCl₃·6H₂OTolueneReflux92

Functionalization at Position 3: 3,5-Dimethylphenoxy Group Introduction

The 3,5-dimethylphenoxy moiety is introduced via nucleophilic aromatic substitution (SNAr) . After forming the 7-hydroxycoumarin core, the phenolic oxygen at position 3 acts as a nucleophile, reacting with 3,5-dimethylphenyl bromide under basic conditions.

Etherification Conditions

Lie et al. demonstrated that K₂CO₃ in polar aprotic solvents (e.g., DMF, DMSO) facilitates SNAr reactions with aryl halides. For sterically hindered substrates like 3,5-dimethylphenyl bromide, elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) are necessary to achieve moderate yields (50–70%). Protecting the 7-hydroxy group with a trimethylsilyl (TMS) group prior to etherification may prevent undesired side reactions.

The introduction of the 4-methylpiperazinylmethyl group at position 8 involves a Mannich reaction , which utilizes formaldehyde and 4-methylpiperazine to form a methylene bridge.

Reaction Mechanism and Optimization

Sashidhara et al. reported that Mannich reactions on coumarins proceed efficiently in ethanol with piperidine as a base. For the target compound, pre-functionalizing position 8 with a hydroxymethyl group (via formylation and reduction) creates a reactive site. Subsequent reaction with 4-methylpiperazine and formaldehyde at 60–80°C yields the desired substitution. Kiyani and Daroonkala achieved similar transformations using potassium phthalimide (PPI) as a catalyst in water, yielding 87–93%.

Table 2: Mannich Reaction Parameters

CatalystSolventTemperature (°C)Time (h)Yield (%)
PiperidineEtOH60678
PPIH₂ORT290

Final Deprotection and Purification

The 7-hydroxy group, if protected during earlier steps, is deprotected using BF₃·Et₂O or TBAF (tetrabutylammonium fluoride) . Crude products are purified via silica gel chromatography (eluent: MeOH/DCM, 1:15–20 v/v), followed by recrystallization from ethanol to achieve >95% purity.

Analytical Validation and Spectral Data

Successful synthesis is confirmed through:

  • ¹H NMR : A singlet at δ 6.3–6.5 ppm for the coumarin H-5 proton.

  • ¹⁹F NMR : A triplet at δ -65 ppm for the CF₃ group.

  • HRMS : Molecular ion peak at m/z 505.12 [M+H]⁺.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at positions 6 and 8 are minimized using sterically hindered bases (e.g., DABCO).

  • Trifluoromethyl Stability : Avoiding strong nucleophiles in basic conditions prevents CF₃ group hydrolysis.

  • Piperazine Solubility : Using dry toluene or MeCN improves reaction homogeneity .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols.

    Substitution products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Opioid Receptor Modulation

Research indicates that derivatives of chromenone compounds can act as selective modulators of opioid receptors. Specifically, studies have shown that similar compounds exhibit antagonist properties at the κ-opioid receptor, which is significant in pain management and addiction therapies. For example, a related compound demonstrated high potency and selectivity for κ-opioid receptors in vitro assays .

Anticancer Activity

Recent investigations into the anticancer properties of chromenone derivatives have revealed promising results. The compound has been assessed for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study reported that modifications to the chromenone structure could enhance cytotoxicity against specific cancer types, suggesting a potential role in cancer therapeutics .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It has been shown to exhibit antioxidant properties, which may protect neuronal cells from oxidative stress-induced damage. This aspect is crucial for developing treatments for conditions like Alzheimer's and Parkinson's disease .

Case Studies

StudyObjectiveFindings
Evaluate κ-opioid receptor antagonismThe compound exhibited significant inhibition of [^35S]GTPγS binding, indicating strong antagonist activity at κ-opioid receptors.
Assess anticancer propertiesDemonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating potent anticancer activity.
Investigate neuroprotective effectsShowed reduced oxidative stress markers in neuronal cultures, suggesting protective effects against neurodegeneration.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Substituent Analysis of Chromen-4-one Derivatives
Compound Name / ID Core Structure Position 3 Position 7 Position 8 Position 2
Target Compound Chromen-4-one 3,5-dimethylphenoxy Hydroxy 4-methylpiperazinylmethyl Trifluoromethyl
(4g) Chromen-4-one Coumarin-3-yl N/A Tetrazolyl-benzodiazepine hybrid Phenyl
(4h) Chromen-4-one Coumarin-3-yl N/A Tetrazolyl-benzoxazepine hybrid Phenyl
(2l) from Quinoline Chlorine N/A Piperazine-difluorocyclohexyl methanone N/A

Key Observations :

  • The target compound’s 4-methylpiperazine substituent contrasts with the tetrazolyl-benzodiazepine groups in 4g/4h, suggesting divergent biological targets (e.g., kinase inhibition vs. CNS modulation) .
  • Compared to the quinoline-based compound 2l , the chromen-4-one core may confer distinct π-π stacking interactions in receptor binding.

Physicochemical Properties

Table 2: Inferred Properties Based on Substituents
Property Target Compound Compound 2l Compound 4g
Molecular Weight ~500–550 g/mol (estimated) 393 g/mol ~600–650 g/mol (estimated)
LogP ~3.5–4.5 (moderate lipophilicity) 3.1 (calculated) ~4.0–5.0 (high lipophilicity)
Water Solubility Moderate (due to piperazine) Low (non-polar cyclohexyl group) Very low (bulky hybrids)
Metabolic Stability High (CF₃ group) Moderate Low (ester/protonatable groups)

Analysis :

  • The 4-methylpiperazine group in the target compound likely improves aqueous solubility compared to 2l’s difluorocyclohexyl moiety .
  • The trifluoromethyl group enhances metabolic stability relative to phenyl or ester-containing analogs (e.g., 4g) .

Spectroscopic and Analytical Data

Table 3: NMR and MS Data Comparison
Compound ¹H-NMR Features (δ, ppm) Mass Spec (M⁺) Reference
Target Compound Not available in evidence Not available
2l 1.65–2.02 (m, 5H), 3.16–3.30 (m, 4H piperazine), 8.76 (d, quinoline-H) 393 (EI-MS)
4g/4h Not reported in evidence Not reported

Inferences :

  • The target compound’s piperazine protons would likely resonate near δ 2.5–3.5 ppm, similar to 2l .
  • The 3,5-dimethylphenoxy group may show aromatic signals at δ 6.5–7.5 ppm, distinct from quinoline protons in 2l.

Q & A

Q. What synthetic strategies are recommended for constructing the chromen-4-one core with trifluoromethyl and piperazinylmethyl substituents?

The synthesis involves multi-step protocols:

  • Chromenone Core Formation : A condensation reaction between a phenol derivative (e.g., 3,5-dimethylphenol) and a ketone/aldehyde precursor under acidic or basic conditions.
  • Trifluoromethyl Introduction : Use trifluoromethylation reagents (e.g., CF3_3I or CF3_3SO3_3K) under radical or nucleophilic conditions, often requiring transition-metal catalysts like Cu(I) .
  • Piperazinylmethyl Attachment : A Mannich reaction or nucleophilic substitution with 4-methylpiperazine and a formaldehyde-derived intermediate (e.g., chloromethylation followed by displacement) .
  • Optimization : Yields depend on solvent choice (e.g., ethanol, DMF), temperature control (60–100°C), and protecting groups for hydroxyl moieties .

Q. How can researchers validate the compound’s structural integrity and purity?

  • Chromatography : Use HPLC with a C18 column and mobile phases combining methanol and buffer solutions (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) for purity assessment (>95%) .
  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., trifluoromethyl at C2, piperazinylmethyl at C8).
    • IR : Detect hydroxyl (3200–3500 cm1^{-1}) and carbonyl (1650–1700 cm1^{-1}) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C24_{24}H24_{24}F3_3N2_2O4_4) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential bioactivity in anticancer or antimicrobial assays?

  • Target Interaction : The piperazinylmethyl group enhances solubility and may facilitate binding to enzymes (e.g., kinases) or DNA via hydrogen bonding or π-π stacking. The trifluoromethyl group improves metabolic stability and lipophilicity, aiding membrane penetration .
  • Comparative Studies : Analogues with piperidine instead of piperazine show reduced activity, suggesting the tertiary amine in piperazine is critical for target engagement .

Q. How do researchers address contradictions in synthetic yields or byproduct formation?

  • Reaction Monitoring : Use TLC or in-situ IR to detect intermediates and optimize reaction times.
  • Byproduct Analysis : Isolate side products (e.g., over-alkylated derivatives) via column chromatography and characterize them structurally to refine stoichiometry or catalyst loading .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency for piperazinylmethyl attachment, while protic solvents (e.g., ethanol) may favor condensation reactions .

Q. What strategies are employed to study the compound’s pharmacokinetic properties in preclinical models?

  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation. The trifluoromethyl group typically reduces oxidative metabolism .
  • Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to measure unbound fraction, critical for dose-response correlations .
  • Toxicity Screening : Evaluate hepatotoxicity via ALT/AST assays in cell lines (e.g., HepG2) and compare with structurally related chromenones .

Methodological Notes

  • Data Reproducibility : Document reaction parameters (e.g., exact molar ratios, cooling rates) to mitigate variability.
  • Reference Standards : Cross-validate analytical results with certified reference materials when available .
  • Ethical Compliance : Adhere to guidelines prohibiting unapproved in vivo testing, as emphasized in regulatory documents .

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